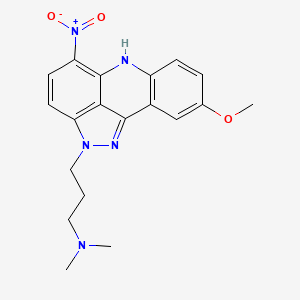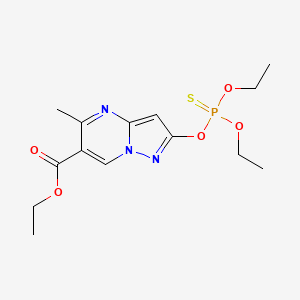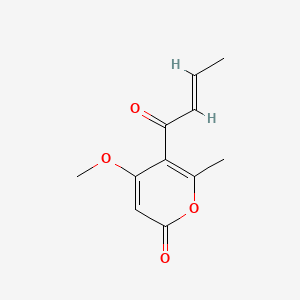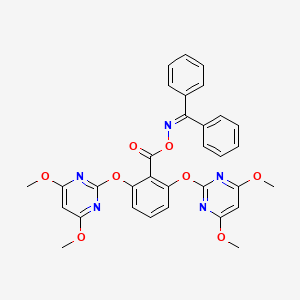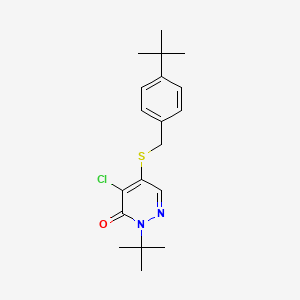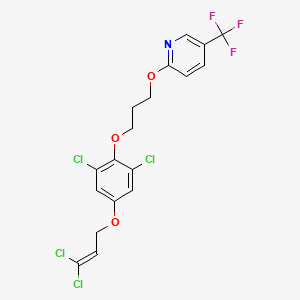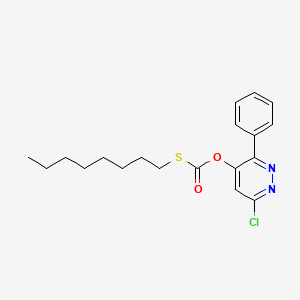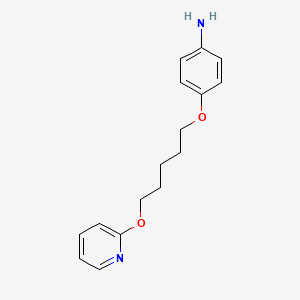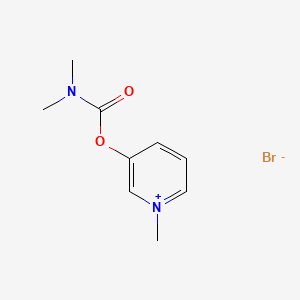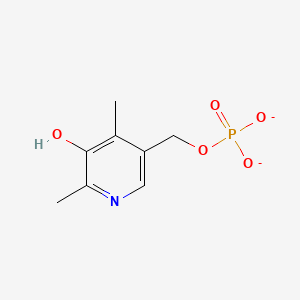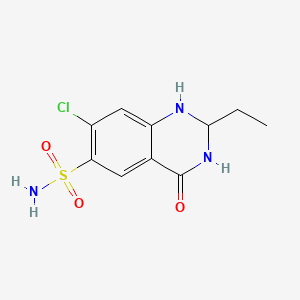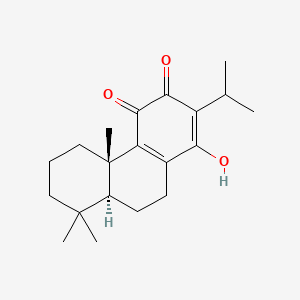
Royleanone
Overview
Description
Royleanone is a natural bioactive compound frequently found in Plectranthus spp . It is a cytotoxic diterpene and is the main component of the P. madagascariensis (Pers.) Benth. essential oil . The chemical structure of this compound is characterized by the presence of a p-quinone in ring C and the particular acidity of the 12-hydroxyl group .
Synthesis Analysis
Carnosic acid has been used as a starting material to synthesize this compound derivatives . The importance of the C-20 group of this compound derivatives was verified by the cytotoxicity assay of royleanonic acid, miltionone I, and deoxyneocrptotanshinone .Molecular Structure Analysis
This compound has a molecular formula of C20H28O3 . The relative configuration of this compound was established by X-ray analysis . The presence of aromatic moieties increases the binding affinity of this compound derivatives .Chemical Reactions Analysis
The reactivity of natural royleanones was explored to obtain a small library of new P-gp inhibitors . The analysis on local reactivity descriptors was important to understand possible degradation pathways and to guide further synthetic approaches toward new this compound derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.4 . It is a yellow powder .Scientific Research Applications
Cancer Research
Royleanone and its derivatives have shown promising results in cancer research. A study by Isca et al. (2020) found that royleanones inhibited several breast cancer cell lines and predicted interactions with Protein Kinase C (PKC) isoforms, suggesting potential for cancer therapy (Isca et al., 2020). Similarly, Wu et al. (2018) demonstrated the anticancer effects of this compound diterpenoid in LNCaP human prostate carcinoma cells, indicating its potential as an anticancer lead molecule (Wu et al., 2018).
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been explored in several studies. Rijo et al. (2014) investigated the in vitro antimicrobial activity of this compound derivatives against Gram-positive bacterial pathogens, finding some derivatives to be more active than others (Rijo et al., 2014). Additionally, Masterova et al. (1996) confirmed the presence of royleanones in the roots of Salvia officinalis and their antimicrobial activity against gram-positive bacteria (Masterova et al., 1996).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives have been a focus of research, offering insights into their potential applications. Li et al. (2018) synthesized this compound derivatives and evaluated their cytotoxicities, highlighting the importance of specific chemical groups in their activities (Li et al., 2018). Liebeskind et al. (1990) detailed the synthesis of (±)-royleanone, a process involving maleoylcobalt complex technology (Liebeskind et al., 1990).
Molecular Docking and Dynamics Studies
Investigations into the molecular interactions of this compound derivatives have been conducted. Isca et al. (2020) performed molecular docking and dynamics studies to understand the mechanisms by which this compound derivatives may exert their inhibitory effect in P-glycoprotein activity, a key factor in multidrug resistance in cancer (Isca et al., 2020).
Cytotoxicity and Selectivity
Matias et al. (2019) evaluated the cytotoxic activity of this compound diterpenes from Plectranthus madagascariensis, identifying high selectivity for certain cancer cells and establishing structure-activity relationships (Matias et al., 2019).
Mechanism of Action
Target of Action
Royleanone, a diterpenoid isolated from plants, primarily targets the mTOR/PI3/AKT signaling pathway in LNCaP prostate cancer cells . This pathway is crucial in cell survival and growth, and its dysregulation is often associated with cancer.
Mode of Action
This compound interacts with its targets to induce cell cycle arrest and mitochondria-mediated apoptosis . It also inhibits cell migration potential . In MRSA/Vancomycin-intermediate S.
Biochemical Pathways
This compound affects the mTOR/PI3/AKT signaling pathway, which plays a critical role in regulating cell growth, proliferation, and survival . By inhibiting this pathway, this compound can effectively suppress the proliferation of cancer cells.
Pharmacokinetics
The compound’s cytotoxicity and its ability to inhibit p-glycoprotein (p-gp), a protein that can lead to multidrug resistance in cancer cells, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
This compound exhibits potent anticancer effects by inducing mitochondrial mediated apoptosis, cell cycle arrest, and suppression of cell migration . In addition, it disrupts the cell wall of bacteria without causing cell lysis .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Royleanone interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit P-glycoprotein (P-gp), a protein associated with MDR in cancer cells . The inhibition of P-gp by this compound derivatives has been evaluated in human non-small cell lung carcinoma NCI-H460 and its MDR counterpart NCI-H460/R .
Cellular Effects
This compound exerts potent anticancer activity on various types of cells . It induces cell cycle arrest and mitochondrial-mediated apoptosis . Moreover, this compound can suppress cell migration potential and inhibit the mTOR/PI3K/AKT signaling pathway in cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. A recent study suggested that the presence of aromatic moieties increases the binding affinity of this compound derivatives toward P-gp . Additionally, this compound induces cell cycle arrest and mitochondrial-mediated apoptosis, which are key mechanisms in its anticancer activity .
Temporal Effects in Laboratory Settings
Its potent anticancer activity has been observed in various studies, suggesting its stability and long-term effects on cellular function .
Metabolic Pathways
It is known to inhibit the mTOR/PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation .
properties
IUPAC Name |
1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11(2)14-16(21)12-7-8-13-19(3,4)9-6-10-20(13,5)15(12)18(23)17(14)22/h11,13,21H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOAZYNSZDFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987592 | |
| Record name | 12-Hydroxyabieta-8,12-diene-11,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6812-87-9 | |
| Record name | ROYLEANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 12-Hydroxyabieta-8,12-diene-11,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary cellular targets of royleanones?
A1: While the exact mechanisms of action are still under investigation, research suggests that biological membranes are primary targets of royleanones. [] They exhibit protonophoric activity, meaning they can transport protons across lipid bilayers, disrupting membrane potential and function. [] This property likely contributes to their observed cytotoxicity and antimicrobial effects. []
Q2: How do royleanones induce apoptosis in cancer cells?
A2: Royleanones have been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. [] This effect is mediated, at least in part, by the mitochondrial pathway. [] Royleanones disrupt mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors and activation of the caspase cascade, ultimately resulting in programmed cell death. []
Q3: Do royleanones interact with drug efflux pumps like P-glycoprotein (P-gp)?
A3: Interestingly, 6,7-dehydroroyleanone (DHR), a specific this compound, has been found not to be a substrate of the P-gp efflux pump. [] This is significant because P-gp overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells. [, ] Therefore, DHR and potentially other royleanones could be promising candidates for overcoming MDR in cancer treatment.
Q4: What is the general molecular formula and weight of royleanones?
A4: Royleanones share a core abietane diterpenoid structure with variations in functional groups. While specific molecular weights vary, this compound (C20H28O3) itself has a molecular weight of 316.43 g/mol. [, ]
Q5: What spectroscopic techniques are used to characterize royleanones?
A5: Various spectroscopic methods are employed for structural elucidation of royleanones, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR experiments (including 1H NMR and 13C NMR) are crucial for determining the structure and stereochemistry. [, , , ]
- Mass spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, aiding in molecular formula determination. []
- Infrared (IR) spectroscopy: IR spectra provide information about functional groups, particularly carbonyl and hydroxyl groups. []
- Ultraviolet-visible (UV-Vis) spectroscopy: UV-Vis spectra offer insights into the electronic structure and conjugation within the molecule, particularly the quinone chromophore. []
- Vibrational circular dichroism (VCD) spectroscopy: VCD, a chiroptical method, is used to determine the absolute configuration of chiral molecules. []
Q6: What is known about the stability of royleanones under various conditions?
A6: Royleanones, particularly those with ester functionalities, can exhibit stability issues. [, ] For example, some benzoylated derivatives have shown instability. [, ] Factors like pH, temperature, and the presence of oxidizing agents can influence stability. [] Further research is needed to fully characterize the stability profiles of different this compound derivatives under various conditions.
Q7: How is computational chemistry used in this compound research?
A7: Computational methods play a significant role in:
- Molecular docking: Docking studies predict the binding affinities and interactions of royleanones with target proteins, such as P-glycoprotein (P-gp). [, , ] This helps elucidate potential mechanisms of action and identify promising derivatives for further development.
- Molecular dynamics (MD) simulations: MD simulations analyze the stability and dynamic behavior of this compound-protein complexes over time, providing insights into binding kinetics and conformational changes. [, ]
- Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR studies correlate the structural features of royleanones with their biological activities. [, ] This information is valuable for designing new derivatives with improved potency and selectivity.
- Local reactivity descriptors: These calculations, such as condensed Fukui functions and dual descriptors, can be used to understand the reactivity of royleanones and predict possible degradation pathways. []
Q8: How do structural modifications affect the biological activity of royleanones?
A8: SAR studies are crucial for understanding the relationship between the chemical structure of royleanones and their biological activity:
- C-12 Modifications: Smaller substituents at position C-12, compared to bulky benzoyl rings, might improve activity and stability. []
- C-6 & C-7 Substitutions: The presence of electron-donating groups, such as hydroxyl or acetoxy groups, at positions C-6 and/or C-7 is often associated with enhanced cytotoxic activity. [, ]
- Hydrophobicity: Substituents with logP values between 2 and 5 tend to display higher cytotoxic effects, suggesting a role for hydrophobicity in target interaction. []
- Aromatic Moieties: Introducing aromatic rings can increase binding affinity to certain targets, such as P-gp, potentially due to π-π interactions. [, ]
- Benzoylation: Benzoylation of the hydroxyl group at C-6 has been shown to enhance stability and potentially improve biological activity. [, , ]
Q9: What in vitro assays are used to assess the biological activity of royleanones?
A9: Several in vitro assays are employed, including:
- Cytotoxicity assays: MTT and other viability assays are used to evaluate the antiproliferative effects of royleanones on various cancer cell lines, including breast, colon, and lung cancer cells. [, , , ]
- Apoptosis assays: Techniques like acridine orange/ethidium bromide staining and Annexin V/propidium iodide staining are used to detect and quantify apoptosis induction by royleanones. []
- Cell cycle analysis: Flow cytometry is utilized to determine the effects of royleanones on cell cycle progression, such as inducing cell cycle arrest. []
- Antimicrobial assays: Agar well diffusion and broth microdilution methods are used to determine the minimum inhibitory concentration (MIC) of royleanones against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus spp., including resistant strains. [, , ]
Q10: What is known about the in vivo efficacy of royleanones?
A10: While in vitro studies have demonstrated promising results, further in vivo research is necessary to confirm the therapeutic potential of royleanones. Animal models, particularly those relevant to specific diseases like cancer, are needed to evaluate efficacy, safety, and pharmacokinetic properties.
Q11: What drug delivery strategies have been explored for royleanones?
A11: To enhance solubility, bioavailability, and target specificity, several approaches are being investigated:
- Nanoencapsulation: Encapsulating royleanones into nanoparticles, such as lipid-based or polymeric nanoparticles, can improve their delivery to tumor cells and reduce systemic toxicity. [, ]
- Self-assembled nanoparticles: Conjugating royleanones with self-assembly inducers like squalene or oleic acid can create nanoparticles for enhanced drug delivery. []
- Lipid-drug conjugates: Linking royleanones to lipid moieties can improve their solubility in aqueous environments and facilitate cellular uptake. []
Q12: What analytical techniques are commonly used for this compound analysis?
A12: Various methods are employed for the extraction, separation, identification, and quantification of royleanones from plant sources and biological samples:
- Extraction: Common methods include maceration, ultrasound-assisted extraction, and supercritical fluid extraction using solvents like acetone, methanol, or supercritical CO2. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) is widely used for separation and quantification of royleanones. [, ]
- High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique used for the separation and purification of natural products, including royleanones. []
Q13: What are some key milestones in this compound research?
A13:
- Early isolation and structural elucidation: this compound was first isolated from the roots of Inula royleana D.C. in the 1960s. [] Its structure was determined through degradation studies and confirmed by total synthesis. [, ]
- Discovery of diverse biological activities: Over the years, numerous studies have revealed a wide range of biological activities for royleanones, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. [, , , ]
- Exploration of structure-activity relationships: Extensive SAR studies have been conducted to understand how structural modifications of royleanones influence their potency, selectivity, and pharmacological properties. [, , ]
- Development of synthetic and semisynthetic approaches: Researchers have successfully developed methods for the synthesis and semisynthesis of royleanones, enabling the production of novel analogues for biological evaluation. [, , , ]
- Advancements in drug delivery and targeting: Significant efforts have been made to develop efficient drug delivery systems for royleanones, such as nanoencapsulation and lipid-drug conjugates, to improve their bioavailability and target specificity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



